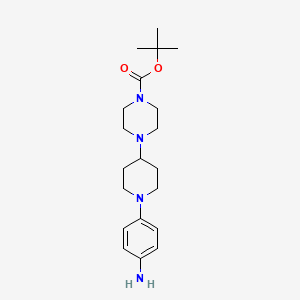
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate typically involves the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This reduction is carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas in a mixture of ethanol and ethyl acetate at room temperature for 42 hours . The reaction mixture is then filtered through diatomaceous earth and concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas and a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol and ethyl acetate.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine.
Applications De Recherche Scientifique
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications.
Propriétés
Formule moléculaire |
C20H32N4O2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
tert-butyl 4-[1-(4-aminophenyl)piperidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3 |
Clé InChI |
DUUWRQIUPBZVGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


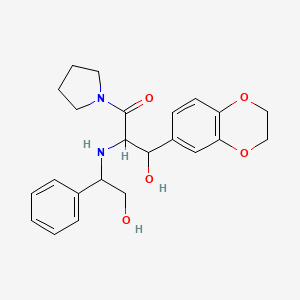
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
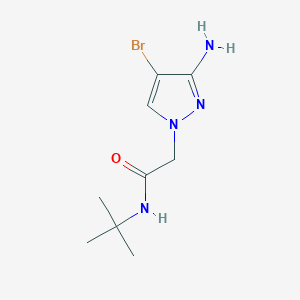

![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
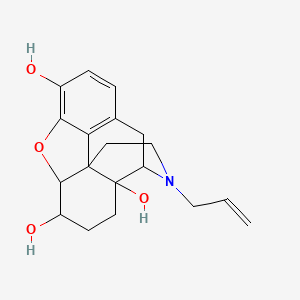

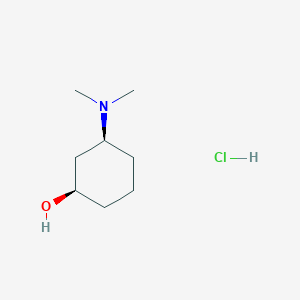
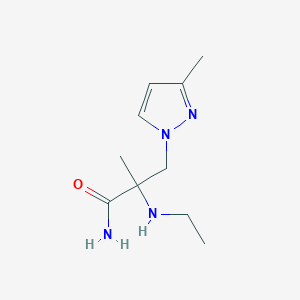
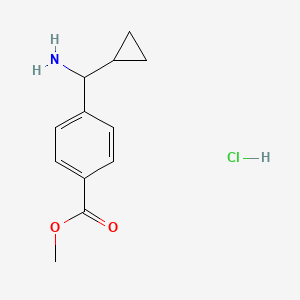

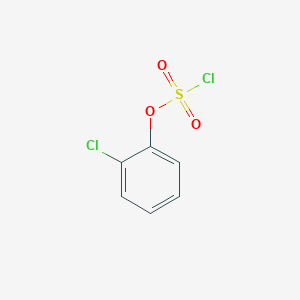
![5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13644434.png)

